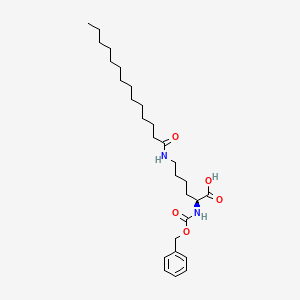

(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid is a compound that can be considered a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. This particular compound is not directly mentioned in the provided papers, but its structure suggests that it is a non-proteinogenic amino acid with potential applications in chemical synthesis and possibly in the pharmaceutical or materials science fields due to the presence of the benzyl protecting group and the hexanoic acid moiety .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids has been reported . Although the exact compound is not synthesized in this study, the methodologies described could potentially be adapted for its synthesis, considering the similarities in the chemical structure, such as the presence of the benzyl and carbonyl groups.

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit stereoisomerism due to the presence of the (S)-configuration at the amino acid center. This stereochemistry is crucial for the biological activity of amino acids and their derivatives. The benzyl group would provide steric protection, which is often used in peptide synthesis to protect the amino group .

Chemical Reactions Analysis

The compound could participate in various chemical reactions, especially those typical for carboxylic acids and amino acids. For example, the carboxylic acid group could be involved in the formation of amide bonds, which are fundamental in peptide synthesis. The protected amino group could be deprotected under specific conditions to reveal a free amino group that could then react with other carboxylic acid derivatives to form peptides .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of this compound are not provided in the papers, we can infer that the compound would exhibit properties typical of similar ω-amino acids. It would likely be hydrophobic due to the long alkyl chain and exhibit flexibility in its structure. The presence of the benzyl group could increase its resistance to oxidation and its solubility in organic solvents .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Synthesis of Amino Acids and Derivatives : This compound has been used in the synthesis of non-proteinogenic amino acids and derivatives. For example, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).

- Preparation of Peptides and Esters : This compound serves as a key intermediate in the synthesis of precursors to amides and peptides of methotrexate, involving both the alpha- and gamma-carboxyl groupings of the glutamate moiety (Piper et al., 1982).

Biochemical and Pharmacological Research

- Study of pH Dependent Electrochemistry : In a study examining the redox behavior of a novel quinoxaline carboxylic acid derivative, the compound's role in the evaluation of thermodynamic and physical parameters of redox reactions was explored (Shah et al., 2014).

- Investigation of 6-Aminohexanoic Acid Applications : The importance of 6-aminohexanoic acid, related to this compound, in the structure of various molecules, its role in chemical synthesis of modified peptides, and the polyamide synthetic fibers industry was highlighted (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Applications in Material Science

- Synthesis of Azabicycloalkane Amino Acid Scaffold : The compound was used in the synthesis of a pseudo-dipeptide which can be seen as a conformationally restricted Ala-Pro mimetic, indicating its potential applications in material science and engineering (Millet et al., 2002).

- Development of Heterobifunctional Coupling Agents : This compound was utilized in the synthesis of a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, demonstrating its relevance in biochemical research and material science (Reddy et al., 2005).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Given its structure, it may interact with biological targets through the formation of covalent bonds, hydrogen bonds, or van der waals interactions .

Pharmacokinetics

Therefore, its bioavailability, half-life, and clearance rate are currently unknown .

Result of Action

It is possible that the compound could have a variety of effects depending on the specific biological context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about these influences are currently unknown .

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O5/c1-2-3-4-5-6-7-8-9-10-11-15-21-26(31)29-22-17-16-20-25(27(32)33)30-28(34)35-23-24-18-13-12-14-19-24/h12-14,18-19,25H,2-11,15-17,20-23H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFBWMHPFLUIES-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)

![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)